molecular formula C16H22N2O3 B137552 N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea CAS No. 38649-72-8

N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea

Cat. No.: B137552
CAS No.: 38649-72-8
M. Wt: 290.36 g/mol
InChI Key: OWUOHIMJYZRAGE-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea is a urea derivative featuring a cyclohexyl group and a 4-(2,3-epoxypropoxy)phenyl substituent.

Properties

IUPAC Name

1-cyclohexyl-3-[4-(oxiran-2-ylmethoxy)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c19-16(17-12-4-2-1-3-5-12)18-13-6-8-14(9-7-13)20-10-15-11-21-15/h6-9,12,15H,1-5,10-11H2,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUOHIMJYZRAGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)OCC3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10481846
Record name N-Cyclohexyl-N'-{4-[(oxiran-2-yl)methoxy]phenyl}urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38649-72-8
Record name N-Cyclohexyl-N'-{4-[(oxiran-2-yl)methoxy]phenyl}urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Epoxidation of 4-Aminophenol

The 2,3-epoxypropoxy group is introduced via reaction of 4-aminophenol with epichlorohydrin under basic conditions.

Procedure :

  • Reactants : 4-Aminophenol (1 eq), epichlorohydrin (1.2 eq), NaOH (1.5 eq).

  • Solvent : Ethanol/water (3:1 v/v).

  • Conditions : 0–5°C for 2 hr, then reflux at 60°C for 4 hr.

  • Workup : Neutralization with HCl, extraction with ethyl acetate, and column chromatography.

  • Yield : 78–85%.

Mechanism :

  • Deprotonation of 4-aminophenol’s hydroxyl group by NaOH.

  • Nucleophilic substitution: Epichlorohydrin’s terminal chloride is replaced by the phenoxide ion.

  • Intramolecular cyclization forms the epoxide group under basic reflux.

Urea Formation Strategies

Carbamate-Amine Coupling in DMSO

This method, adapted from US5925762A, avoids toxic isocyanates by using phenyl carbamates.

Procedure :

  • Carbamate Synthesis :

    • React 4-(2,3-epoxypropoxy)aniline (1 eq) with phenyl chloroformate (1.05 eq) in pyridine (0°C, 2 hr).

    • Isolate phenyl [4-(2,3-epoxypropoxy)phenyl]carbamate (yield: 89%).

  • Urea Formation :

    • Combine carbamate (1 eq) with cyclohexylamine (1.05 eq) in DMSO.

    • Stir at 25°C for 15–30 min.

    • Yield : 87–92%.

Advantages :

  • Mild conditions preserve the epoxy group.

  • High atom economy.

Limitations :

  • Requires anhydrous DMSO.

  • Carbamate intermediates necessitate purification.

Isocyanate-Mediated Route

Classical method using in situ isocyanate generation.

Procedure :

  • Isocyanate Synthesis :

    • Treat 4-(2,3-epoxypropoxy)aniline (1 eq) with triphosgene (0.33 eq) in dry THF.

    • Stir at 0°C for 1 hr under N₂.

  • Urea Formation :

    • Add cyclohexylamine (1.05 eq) dropwise.

    • Stir at 25°C for 4 hr.

    • Yield : 74–80%.

Mechanism :

  • Triphosgene converts the amine to isocyanate, which reacts with cyclohexylamine to form urea.

Safety Note :

  • Triphosgene is less hazardous than phosgene but requires careful handling.

Manganese-Catalyzed Dehydrogenative Coupling

Emerging method using methanol as a carbonyl source.

Procedure :

  • Reactants : 4-(2,3-epoxypropoxy)aniline (1 eq), cyclohexylamine (1 eq), Mn catalyst (5 mol%).

  • Solvent : Methanol, 80°C under N₂ for 12 hr.

  • Yield : 65–70%.

Mechanism :

  • Methanol dehydrogenates to formaldehyde, which couples with amines to form formamide intermediates.

  • Further dehydrogenation yields the urea.

Advantages :

  • Avoids stoichiometric toxic reagents.

  • Scalable for industrial applications.

Comparative Analysis of Methods

MethodKey ReagentsConditionsYieldSafety Profile
Carbamate-DMSOPhenyl chloroformate25°C, 15 min87–92%Moderate (DMSO)
IsocyanateTriphosgene0–25°C, 5 hr74–80%High (triphosgene)
Mn-CatalyzedMn catalyst, methanol80°C, 12 hr65–70%Low (non-toxic)

Key Observations :

  • The carbamate-DMSO route offers the highest yield and fastest reaction time.

  • Mn-catalyzed methods are greener but require optimization for industrial use.

Challenges and Optimization Strategies

Epoxide Ring Stability

  • Issue : Epoxide groups hydrolyze under acidic/basic conditions.

  • Solution : Use aprotic solvents (DMSO, THF) and avoid prolonged exposure to moisture.

Byproduct Formation

  • Isocyanate Route : Urea oligomers form if amine is in excess.

    • Mitigation : Maintain 1:1.05 amine-to-isocyanate ratio.

  • Carbamate Route : Residual phenyl carbamate may contaminate the product.

    • Mitigation : Column chromatography with ethyl acetate/hexane (3:7) .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N’-[4-(2,3-epoxypropoxy)phenyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield epoxides or ketones.

    Reduction: Can produce alcohols or amines.

    Substitution: Results in various substituted ureas.

Scientific Research Applications

N-Cyclohexyl-N’-[4-(2,3-epoxypropoxy)phenyl]urea has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N’-[4-(2,3-epoxypropoxy)phenyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The epoxy group in the structure is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key differences among urea derivatives lie in their substituents:

Compound Name Substituent Groups Molecular Formula Molecular Weight (g/mol) Key Functional Groups
N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea 2,3-epoxypropoxy Not specified Not specified Urea, epoxypropoxy, cyclohexyl
Talinolol (rac-Talinolol) 3-(tert-butylamino)-2-hydroxypropoxy C₂₀H₃₃N₃O₃ 363.49 Urea, hydroxypropoxy, tert-butylamino
CAS 38651-95-5 3-(cyclohexylamino)-2-hydroxypropoxy C₂₂H₃₅N₃O₃ 389.53 Urea, hydroxypropoxy, cyclohexylamino
Methoxybenzenesulfonyloxy Ureas (Patent EP) Methoxybenzenesulfonyloxy Varies Varies Urea, sulfonyloxy, methoxy
  • Epoxypropoxy vs. Hydroxypropoxy: The epoxy group in the target compound enhances reactivity (e.g., crosslinking in polymers), whereas hydroxypropoxy derivatives like Talinolol are pharmacologically active β-blockers .
  • Cyclohexylamino vs.
  • Sulfonyloxy Ureas : Methoxybenzenesulfonyloxy substituents () introduce electron-withdrawing groups, enhancing stability but reducing reactivity compared to epoxypropoxy derivatives .

Physical and Chemical Properties

  • Melting Points: Talinolol (CAS 57460-41-0) melts at 160–162°C, while CAS 38651-95-5 has a higher molecular weight but lacks reported melting data .
  • Boiling Points: Talinolol’s predicted boiling point is 520°C, comparable to epoxypropoxy-containing polymers like Bis[2-(2,3-epoxypropoxy)phenyl]methane .
  • Hazards: Talinolol and related urea derivatives exhibit acute oral toxicity (Category 4, H302) and skin irritation (Category 2, H315), necessitating stringent handling protocols .

Biological Activity

N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea (CAS No. 38649-72-8) is a synthetic compound notable for its unique structural features, which include a cyclohexyl group and an epoxypropoxy moiety. This article delves into the biological activity of this compound, examining its mechanisms of action, metabolic pathways, and potential applications in various fields.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C16H22N2O3
  • Molecular Weight : 290.36 g/mol
  • CAS Number : 38649-72-8

The presence of the epoxy group is significant as it can react with nucleophilic sites in biological systems, potentially leading to various biological effects.

The mechanism of action for this compound involves its interaction with specific molecular targets within cells:

  • Enzyme Interaction : The compound can bind to enzymes or receptors, modulating their activity. The epoxy group enhances reactivity, allowing it to form covalent bonds with proteins or other biomolecules.
  • Covalent Bond Formation : This characteristic may lead to altered enzyme function or inhibition, which is crucial for understanding its biological implications.

In Vitro Studies

Research has indicated that this compound exhibits various biological activities:

Metabolic Pathways

Metabolism studies involving related epoxy compounds have provided insights into how this compound might be processed in biological systems:

  • Hydrolytic Ring-Opening : Epoxide groups typically undergo hydrolytic ring-opening reactions, leading to diol formation. This metabolic transformation is crucial as it can influence the toxicity and bioavailability of the compound.
  • Excretion Profiles : Research indicates that metabolites formed from similar epoxy compounds are excreted in both free and conjugated forms. Understanding these profiles helps predict the pharmacokinetics of this compound in vivo.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-Cyclohexyl-N'-[4-(oxiranylmethoxy)phenyl]ureaSimilar urea structure with different substituentsAntitumor activity observed
2,2-Bis(2,3-epoxypropoxy)phenylpropane (DGEBPA)Contains two epoxide groupsKnown for metabolic studies and toxicity profiles

Case Studies and Applications

  • Pharmaceutical Development : this compound is being explored as a precursor in the synthesis of novel pharmaceuticals. Its unique reactivity profile could allow for the development of targeted therapies.
  • Material Science : The compound's properties make it suitable for applications in polymer chemistry where epoxy functionalities are desirable for cross-linking agents.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile or neoprene gloves, chemical-resistant lab coats, and safety goggles. Ensure gloves are removed using proper techniques to avoid skin contact .
  • Respiratory Protection : For low exposure, use NIOSH-certified P95 respirators (US) or EN 143-compliant P1 filters (EU). For higher exposure, OV/AG/P99 (US) or ABEK-P2 (EU) respirators are recommended .
  • Ventilation : Employ fume hoods during synthesis or handling to minimize aerosol formation .
  • Emergency Measures : In case of skin/eye contact, rinse with water for 15 minutes and seek medical attention .

Q. What synthetic routes are commonly used to prepare This compound?

  • Methodological Answer :

  • Key Reagents : Cyclohexylamine, 4-(2,3-epoxypropoxy)phenyl isocyanate, or precursor epoxide derivatives.
  • Solvent Selection : Use anhydrous dioxane or tetrahydrofuran (THF) under nitrogen to prevent moisture interference .
  • Reaction Conditions : Optimize temperature (typically 60–80°C) and reaction time (6–12 hours) to maximize yield. Monitor progress via TLC or HPLC .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • NMR : 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., cyclohexyl protons at δ 1.0–2.0 ppm, epoxy protons at δ 3.0–4.5 ppm) .
  • FTIR : Validate urea C=O stretch (~1640–1680 cm1^{-1}) and epoxy C-O-C asymmetric vibrations (~1250 cm1^{-1}) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can experimental design address discrepancies in reported stability data for This compound?

  • Methodological Answer :

  • Controlled Stability Studies : Conduct accelerated degradation tests under varying conditions (pH 2–12, 40–80°C, UV light) to identify decomposition pathways .
  • Analytical Monitoring : Use LC-MS to detect degradation products (e.g., hydrolyzed epoxide or urea cleavage products) .
  • Statistical Validation : Apply Design of Experiments (DoE) to isolate factors (humidity, temperature) causing instability .

Q. What strategies are effective in resolving contradictory toxicological profiles of urea-epoxide hybrids?

  • Methodological Answer :

  • In Vitro Assays : Perform Ames tests (mutagenicity) and MTT assays (cytotoxicity) using human cell lines (e.g., HepG2) to validate acute toxicity (H302, H315) .
  • Comparative Analysis : Cross-reference data with structurally similar compounds (e.g., N-Cyclohexyl-N'-phenyl urea) to identify structure-activity relationships (SARs) .
  • Regulatory Alignment : Align classifications with GHS criteria (e.g., OSHA HCS) and IARC guidelines to resolve carcinogenicity contradictions .

Q. What mechanistic insights can explain the reactivity of the epoxypropoxy group in this compound?

  • Methodological Answer :

  • Kinetic Studies : Monitor epoxide ring-opening reactions with nucleophiles (e.g., amines, thiols) via 1H^1H NMR to determine rate constants .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict electrophilicity of the epoxy carbon and transition states .
  • Cross-Linking Experiments : Investigate epoxy reactivity in polymer matrices (e.g., epoxy resins) to assess applications in material science .

Q. How can researchers optimize synthetic yields while minimizing hazardous byproducts?

  • Methodological Answer :

  • Green Chemistry Approaches : Replace toxic solvents (e.g., dioxane) with cyclopentyl methyl ether (CPME) or 2-methyl-THF .
  • Catalysis : Use Lewis acids (e.g., ZnCl2_2) to accelerate urea formation and reduce side reactions .
  • Byproduct Analysis : Employ GC-MS to identify and quantify impurities (e.g., unreacted isocyanates) for process refinement .

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